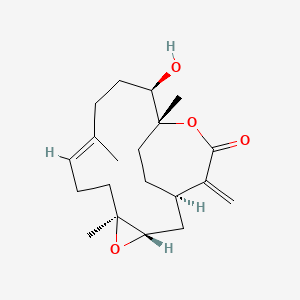
Episinulariolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Episinulariolide is a natural product found in Sinularia querciformis, Sinularia notanda, and other organisms with data available.
Aplicaciones Científicas De Investigación
Biological Activities
1. Anti-Cancer Properties
Research indicates that 11-episinulariolide exhibits significant anti-cancer properties. A study demonstrated its ability to inhibit the expression of cyclooxygenase-2 (COX-2) and interleukin-8 (IL-8) in A431 cells, which are epidermal growth factor receptor (EGFR)-expressing cancer cells. The compound was shown to reduce these expressions in a concentration-dependent manner, suggesting its potential as an anti-inflammatory and anti-tumor agent .
2. Inhibition of Cell Migration and Invasion
Another critical application of 11-episinulariolide is its role in inhibiting cancer cell migration and invasion. In studies involving hepatocellular carcinoma (HCC) cells, the compound demonstrated a concentration-dependent inhibition of cell migration. It was found to decrease the levels of matrix metalloproteinases (MMP-2 and MMP-9) and urokinase-type plasminogen activator (uPA), which are crucial for cancer metastasis .
Case Study 1: Inhibition of COX-2 and IL-8 in Cancer Cells
In a controlled laboratory setting, A431 cells were treated with varying concentrations of 11-episinulariolide. The results indicated a marked reduction in COX-2 and IL-8 levels, confirming the compound's potential as a therapeutic agent against inflammation-related cancers.
Case Study 2: Anti-Migration Effects on Hepatocellular Carcinoma
HA22T HCC cells were subjected to treatment with 11-episinulariolide. The trans-well migration assays revealed that higher concentrations significantly inhibited cell migration, correlating with decreased levels of MMPs and increased levels of tissue inhibitors of metalloproteinases (TIMPs). This study highlights the compound's potential in preventing cancer metastasis.
Propiedades
Número CAS |
88643-48-5 |
|---|---|
Fórmula molecular |
C20H30O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(1R,3S,5S,8E,12R,13R)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.03,5]octadec-8-en-15-one |
InChI |
InChI=1S/C20H30O4/c1-13-6-5-10-20(4)17(23-20)12-15-9-11-19(3,16(21)8-7-13)24-18(22)14(15)2/h6,15-17,21H,2,5,7-12H2,1,3-4H3/b13-6+/t15-,16-,17+,19-,20+/m1/s1 |
Clave InChI |
FONRUOAYELOHDC-LBBLXOBRSA-N |
SMILES |
CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |
SMILES isomérico |
C/C/1=C\CC[C@]2([C@@H](O2)C[C@H]3CC[C@]([C@@H](CC1)O)(OC(=O)C3=C)C)C |
SMILES canónico |
CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |
Sinónimos |
11-epi-sinulariolide sinulariolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















